(2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
831197-21-8 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(2S)-3-methyl-2-pyrrolidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)9(7-11)10-5-3-4-6-10/h8-9,11H,3-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
DAXQBFKMRFISCP-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)N1CCCC1 |
Canonical SMILES |
CC(C)C(CO)N1CCCC1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2s 3 Methyl 2 Pyrrolidin 1 Yl Butan 1 Ol and Its Stereoisomers
Retrosynthetic Analysis Strategies for the (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For a chiral molecule like this compound, this analysis must also incorporate a strategy for controlling the stereochemistry at the C2 position.
Strategic Disconnections of Carbon-Carbon and Carbon-Heteroatom Bonds
The structure of this compound offers several logical points for bond disconnection to simplify the molecule into potential precursors. The most common strategies focus on disconnecting the bonds formed during the key constructive steps of the synthesis.
C2–N Bond Disconnection: This is a primary retrosynthetic strategy for vicinal amino alcohols. rsc.org Disconnecting the bond between the C2 carbon and the pyrrolidine (B122466) nitrogen suggests two main synthetic approaches:
Nucleophilic Ring-Opening of an Epoxide: This pathway identifies a chiral epoxide, (2R)-2-isopropyl-oxirane, and pyrrolidine as the key precursors. The synthesis would involve an SN2 attack of pyrrolidine on the less sterically hindered carbon of the epoxide. This reaction typically proceeds with an inversion of stereochemistry, thus requiring the (R)-epoxide to yield the (S)-amino alcohol.
Nucleophilic Substitution: This approach involves a precursor with a good leaving group (e.g., halide, tosylate) at the C2 position, such as (S)-1-hydroxy-3-methylbutan-2-yl tosylate. Pyrrolidine would then act as a nucleophile to displace the leaving group.
C1–C2 Bond Disconnection: Cleavage of the C1–C2 bond points towards strategies involving carbonyl chemistry, such as aldol (B89426) or Mannich-type reactions. This disconnection leads to a chiral α-aminocarbonyl precursor, (S)-3-methyl-2-(pyrrolidin-1-yl)butanal. The C1 carbon could then be introduced by the addition of a one-carbon nucleophile, followed by reduction. A more practical application of this disconnection involves the addition of an organometallic reagent corresponding to the isopropyl group to a two-carbon aldehyde scaffold, although controlling the stereochemistry can be challenging.
Disconnection Based on Chiral Pool Starting Materials: An efficient strategy involves starting from a readily available chiral molecule. L-valine, (2S)-2-amino-3-methylbutanoic acid, possesses the correct stereochemistry at the C2 carbon and the required isopropyl group. A plausible retrosynthetic pathway from L-valine would involve two key transformations: the reduction of the carboxylic acid to a primary alcohol and the conversion of the primary amino group into a pyrrolidine ring.
| Disconnection Strategy | Key Precursors | Synthetic Reaction Type |
| C2–N Bond | (2R)-2-isopropyloxirane + Pyrrolidine | Epoxide Ring-Opening |
| C2–N Bond | (S)-1-hydroxy-3-methylbutan-2-yl tosylate + Pyrrolidine | Nucleophilic Substitution |
| C1–C2 Bond | (S)-3-methyl-2-(pyrrolidin-1-yl)butanal + C1 nucleophile | Carbonyl Addition |
| Chiral Pool | L-valine | Functional Group Interconversions |
Functional Group Interconversion (FGI) Approaches in Retrosynthesis
Functional group interconversion (FGI) is integral to retrosynthetic planning, allowing for the conversion of one functional group into another to facilitate key bond-forming reactions or to unmask the final desired functionality.
In the context of synthesizing this compound, FGI is often employed when starting from the chiral pool. For instance, a route originating from L-valine would necessitate the reduction of the carboxylic acid group. This can be achieved by converting the acid to an ester or an amide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄). acs.org
Another powerful FGI-based strategy is reductive amination. Retrosynthetically, the target amino alcohol can be seen as arising from a precursor like 1-hydroxy-3-methylbutan-2-one. A forward synthesis would then involve the condensation of this α-hydroxy ketone with pyrrolidine to form an enamine or iminium intermediate, which is subsequently reduced to yield the final product. The stereochemical outcome of the reduction step is critical and can be controlled using asymmetric methods. acs.org
Asymmetric Synthesis Approaches for Enantiopure this compound
Modern asymmetric synthesis provides powerful tools for the preparation of enantiopure compounds, generally falling into two categories: chiral auxiliary-mediated methods and asymmetric catalysis.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the facial selectivity of a reaction. wikipedia.org For the synthesis of β-amino alcohols, N-tert-butanesulfinamide, developed by Ellman, is a particularly versatile chiral auxiliary. nih.govyale.edu
A potential route to this compound using this auxiliary could involve the following steps:
Condensation of isobutyraldehyde (B47883) with (R)-N-tert-butanesulfinamide to form a chiral N-sulfinyl imine.
Diastereoselective addition of a suitable nucleophile (e.g., an enolate that can be converted to the -CH₂OH and pyrrolidinyl groups) to the imine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face. nih.govscispace.com
Transformation of the resulting adduct to introduce the remaining functionalities.
Mild acidic cleavage of the sulfinamide auxiliary to reveal the free amine, which would then be cyclized or substituted to form the pyrrolidine ring, followed by reduction to yield the final amino alcohol.
Another established class of chiral auxiliaries are the Evans' oxazolidinones, which are widely used to control stereochemistry in aldol reactions and alkylations. researchgate.netdiva-portal.org A synthetic sequence could involve the acylation of an Evans' auxiliary, followed by a diastereoselective reaction to build the carbon skeleton, and finally, cleavage of the auxiliary.
| Chiral Auxiliary Type | General Application | Relevance to Target Synthesis |
| N-tert-butanesulfinamide | Asymmetric synthesis of chiral amines via addition to sulfinyl imines. nih.govyale.edu | Highly relevant for establishing the C2 stereocenter via diastereoselective addition to an imine derived from isobutyraldehyde. |
| Evans' Oxazolidinones | Diastereoselective alkylations, aldol reactions, and conjugate additions. researchgate.net | Could be used to construct the carbon backbone with the correct stereochemistry prior to introduction of the amino and alcohol groups. |
| Pseudoephedrine | Asymmetric synthesis of carboxylic acids, alcohols, and aldehydes. wikipedia.org | Can be used as a chiral auxiliary to synthesize chiral α-branched aldehydes, which are precursors to amino alcohols. |
Asymmetric Catalysis for Stereoselective Formation
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Catalytic Asymmetric Reductive Amination: This is one of the most direct methods for synthesizing chiral amines. For the target molecule, this could be applied to the α-hydroxy ketone 1-hydroxy-3-methylbutan-2-one. In the presence of pyrrolidine and a chiral catalyst, this ketone could be converted directly to this compound. Biocatalysis, using enzymes such as engineered amine dehydrogenases (AmDHs), has shown remarkable success in the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent enantioselectivity. acs.org
Catalytic Asymmetric Hydrogenation: An alternative catalytic approach is the asymmetric hydrogenation of a prochiral enamine precursor. A potential precursor, 3-methyl-2-(pyrrolidin-1-yl)but-1-en-1-ol, could be synthesized and then subjected to hydrogenation using a chiral transition-metal catalyst (e.g., complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands) to selectively form the (S)-enantiomer.
Enantioselective C-H Amination: Cutting-edge methodologies allow for the direct functionalization of C-H bonds. An enantioselective radical C-H amination strategy could potentially be used, starting from an achiral alcohol like 3-methylbutan-1-ol. nih.gov A multi-catalytic system, often involving a photocatalyst and a chiral copper catalyst, can achieve regio- and enantioselective amination at the β-position (C2) to install the pyrrolidine group directly. acs.org This approach represents a highly efficient and modern route to chiral β-amino alcohols.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction Strategies
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone for the synthesis of chiral amino alcohols from prochiral ketones, particularly α-amino ketones. This method offers a direct and highly efficient route to establishing the desired stereochemistry. Catalysts based on metals like cobalt, rhodium, and iridium, paired with chiral ligands, have demonstrated remarkable efficacy.
Similarly, iridium-based catalysts have been successfully employed for the asymmetric hydrogenation of β-tertiary-amino ketones, leading to the formation of chiral γ-amino alcohols. researchgate.net Rhodium complexes with electron-donating phosphine ligands have also proven valuable for the asymmetric reduction of unprotected α-amino ketones, a method that circumvents the need for protection-deprotection steps and is thus highly valuable for industrial applications. thieme-connect.com The choice of metal and ligand is crucial, as different combinations can lead to complementary diastereomers. For example, in the synthesis of N-PMP-protected γ-amino alcohols, Ir-catalyzed asymmetric transfer hydrogenation yields the anti-products, while Rh-catalyzed asymmetric hydrogenation produces the syn-products. nih.gov
Table 1: Performance of Transition Metal Catalysts in Asymmetric Hydrogenation of Amino Ketones
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cobalt complex | α-Primary Amino Ketones | Vicinal Amino Alcohols | Up to 99% | nih.govacs.org |
| Iridium-(RC,SP,RC)-L6 | β-Tertiary-Amino Ketones | γ-Amino Alcohols | High | researchgate.net |
| Rhodium-phosphine complex | Unprotected α-Amino Ketones | 1,2-Amino Alcohols | High | thieme-connect.com |
| Ir-catalyst | N-PMP-protected γ-amino ketones | anti-γ-Amino Alcohols | High | nih.gov |
Organocatalytic Methodologies for Stereocontrol
Organocatalysis has emerged as a powerful alternative to metal-based systems for controlling stereochemistry in the synthesis of chiral molecules. Chiral β-amino alcohols themselves can act as efficient organocatalysts. tandfonline.comrsc.org These catalysts, often derived from readily available amino acids, are attractive due to their low toxicity, stability, and environmentally friendly nature. rsc.org
Simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes, producing highly pure chiral Michael adducts which are precursors to more complex chiral compounds. rsc.org The catalyst structure, containing both an amino group and a hydroxyl group, allows for bifunctional activation through hydrogen bonding and enamine formation, which effectively controls the enantioselectivity of the reaction. rsc.org
The development of organocatalytic strategies provides a versatile toolkit for synthesizing enantiopure noncanonical amino acids (ncAAs), which can be readily transformed into other valuable chiral molecules like β-amino alcohols. rsc.org Asymmetric organocatalysis is recognized as an efficient and reliable strategy for the stereoselective preparation of valuable chiral compounds. tandfonline.com
Enantioselective Carbon-Carbon Bond Forming Reactions
The construction of the carbon framework with precise stereocontrol is a fundamental challenge in organic synthesis. Enantioselective carbon-carbon bond forming reactions provide a direct method for assembling the chiral backbone of amino alcohols.
One notable strategy is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines. westlake.edu.cn This method facilitates the modular synthesis of chiral β-amino alcohols bearing adjacent chiral centers. westlake.edu.cnorganic-chemistry.org The reaction proceeds through a radical-polar crossover mechanism, where the strategic use of electron-withdrawing protecting groups on the imine allows for its preferential reduction over the aldehyde, generating an α-amino radical. westlake.edu.cn This radical is then trapped by chromium(II) to form an alkyl chromium intermediate that selectively adds to the aldehyde. westlake.edu.cn
Another powerful technique is the copper-catalyzed enantioselective aminoallylation of ketones. nih.govacs.org This reductive coupling method provides access to protected 1,2-amino alcohols with an alkene functionality that can be used for further synthetic modifications. nih.gov The development of such methods is crucial as the direct enantioselective metal-catalyzed aminoallylation of ketones is challenging due to their lower reactivity compared to aldehydes. acs.org Nickel-catalyzed asymmetric reductive coupling of 2-aza-butadienes with aldehydes also provides a route to chiral γ-secondary amino alcohols with good enantioselectivity. organic-chemistry.org
Chemoenzymatic Synthesis Routes to Chiral Amino Alcohols
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering sustainable and efficient routes to enantiopure compounds. researchgate.net Enzymes can operate under mild conditions and exhibit high enantioselectivity, making them ideal for the synthesis of chiral amino alcohols. frontiersin.org
Engineered amine dehydrogenases (AmDHs) have been developed for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amino donor. frontiersin.org Through protein engineering techniques like iterative saturation mutagenesis, the activity and stability of these enzymes can be significantly improved, leading to high conversions and excellent enantioselectivity (>99% ee) on a preparative scale. frontiersin.org
Diastereoselective Synthetic Pathways
Many biologically active molecules contain multiple stereocenters, making diastereoselective synthesis a critical area of research. The synthesis of vicinal amino alcohols, a common motif in natural products and pharmaceuticals, often starts from enantiopure amino acids. rsc.org However, controlling the diastereoselectivity in such syntheses is not always straightforward. rsc.org
Substrate control, where the stereochemistry of a new center is dictated by the existing chirality in the molecule, is a common diastereoselective strategy. diva-portal.org Alternatively, catalyst control can be employed to favor the formation of a specific diastereomer. As mentioned previously, the choice between an iridium or a rhodium catalyst can selectively produce either the anti or syn diastereomer of a γ-amino alcohol from the same starting ketone. nih.govrsc.org
Highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloadditions of carbonyl ylides to aldimines have been developed to produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivities. diva-portal.orgdiva-portal.org This methodology highlights the power of catalytic control in complex multi-component reactions.
Development of Conventional and Convergent Synthetic Routes
The efficient construction of complex molecules often relies on the development of strategic synthetic routes. Convergent synthesis, where different fragments of the target molecule are synthesized independently and then combined in the final stages, is often more efficient than a linear approach.
Optimization of Reaction Conditions and Reagent Selection
The success of any synthetic methodology hinges on the careful optimization of reaction conditions and the selection of appropriate reagents. Factors such as temperature, solvent, catalyst loading, and the nature of reactants and additives can have a profound impact on yield, selectivity, and reaction time.
In the context of chemoenzymatic synthesis, a full factorial design can be used to optimize parameters like pH, temperature, and buffer type, followed by Response Surface Methodology to fine-tune substrate and enzyme concentrations. researchgate.net For instance, in the reductive amination of 1-hydroxy-2-butanone using an engineered AmDH, the reaction is typically performed in an ammonium (B1175870) chloride/ammonia buffer at pH 8.5 and 30°C. frontiersin.org
In transition metal catalysis, the choice of base and solvent is critical. The asymmetric hydrogenation of β-tertiary-amino ketones with an iridium catalyst, for example, is performed in toluene (B28343) at room temperature with sodium tert-butoxide as the base. researchgate.net Similarly, for the synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, a precursor to the target amino alcohol class, the reaction between pyrrolidine and methyl methacrylate (B99206) is conducted at 50°C for over 24 hours. chemicalbook.com The optimization process is essential for developing practical and scalable synthetic routes. organic-chemistry.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-amino ketones |
| Vicinal amino alcohols |
| β-tertiary-amino ketones |
| γ-amino alcohols |
| N-PMP-protected γ-amino alcohols |
| 1,2-Amino Alcohols |
| β-keto esters |
| Nitroalkenes |
| Noncanonical amino acids (ncAAs) |
| Aldehydes |
| Imines |
| β-amino alcohols |
| 2-aza-butadienes |
| L-phenylalanine |
| 2-phenylglycinol |
| Phenylethanolamine |
| 1-hydroxy-2-butanone |
| syn-α-hydroxy-β-amino esters |
| Aldimines |
| Aryl vicinyl amino alcohols |
| Aryloxy vicinyl amino alcohols |
| Epoxides |
| Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate |
| Pyrrolidine |
| Methyl methacrylate |
| Cobalt |
| Rhodium |
| Iridium |
| Sodium tert-butoxide |
| Toluene |
Yield and Purity Enhancement Strategies
Optimizing the yield and purity of this compound requires careful control of reaction conditions and purification methods.
Reaction Conditions:
Temperature Control: Many of the synthetic steps, particularly those involving highly reactive reagents like LAH, are exothermic. Maintaining a low temperature (e.g., 0 °C to -78 °C) is crucial to minimize side reactions and prevent decomposition of the product.
Solvent Choice: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic and anhydrous solvents like THF or diethyl ether are essential for reactions involving organometallic reagents to prevent quenching of the reagent.
Stoichiometry: Precise control of the stoichiometry of reactants is vital. An excess of the reducing agent may lead to over-reduction of other functional groups if present, while an insufficient amount will result in incomplete conversion.
Purification Techniques:
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
Chromatography: Column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for achieving good separation. For amino alcohols, a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) may be necessary to prevent tailing on silica gel.
Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially for removing non-volatile impurities.
| Strategy | Parameter | Rationale |
| Reaction Control | Temperature | Minimize side reactions and decomposition. |
| Solvent | Ensure reagent stability and solubility. | |
| Stoichiometry | Maximize conversion and minimize byproducts. | |
| Purification | Crystallization | High purity for solid products. |
| Chromatography | Separation of closely related compounds. | |
| Distillation | Purification of liquid products. |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives allows for the exploration of structure-activity relationships. Modifications can be systematically introduced at the pyrrolidine moiety, the butanol chain, and the functional groups.
Systematic Modification of the Pyrrolidine Moiety
The pyrrolidine ring can be modified to investigate the impact of steric and electronic properties on the molecule's function.
Ring Size Variation: The pyrrolidine ring can be replaced with other cyclic amines such as azetidine (B1206935) (4-membered), piperidine (B6355638) (6-membered), or azepane (7-membered) rings. This is typically achieved by using the corresponding cyclic amine as the nucleophile in the synthetic sequence.
Substitution on the Ring: Substituents can be introduced on the pyrrolidine ring to alter its properties. For example, using substituted pyrrolidines like (R)- or (S)-2-methylpyrrolidine would introduce an additional chiral center. The synthesis of such analogues would follow similar synthetic routes, employing the appropriately substituted cyclic amine. nih.gov
| Modification | Reagent Example | Expected Outcome |
| Ring Size | Piperidine | Increased ring size and basicity. |
| Ring Substitution | (S)-2-Methylpyrrolidine | Introduction of an additional stereocenter. |
Structural Variations of the Butanol Chain
Modifications to the butanol chain can explore the influence of chain length, branching, and rigidity.
Chain Length: The butanol chain can be shortened or elongated by starting with different amino acid precursors. For example, using L-alanine would lead to a propanol (B110389) derivative, while L-leucine would result in a pentanol (B124592) derivative.
Branching: The isopropyl group derived from valine can be replaced with other alkyl groups by starting with different amino acids like leucine (B10760876) (isobutyl group) or isoleucine (sec-butyl group).
Introduction of Rigidity: The flexible butanol chain can be made more rigid by incorporating cyclic structures. For instance, replacing the butanol chain with a cyclopropyl (B3062369) or cyclobutyl moiety could be achieved through specialized synthetic routes involving cyclopropanation or other ring-forming reactions.
| Modification | Starting Material Example | Resulting Structure |
| Chain Length | L-Alanine | (2S)-1-(pyrrolidin-1-yl)propan-2-ol |
| Branching | L-Leucine | (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-ol |
Functionalization at the Hydroxyl and Amine Groups
The hydroxyl and amine groups are key functional handles that can be readily modified to produce a wide range of derivatives. nih.gov
Hydroxyl Group Functionalization: The primary alcohol can be converted into various other functional groups.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields esters.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can produce ethers.
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Amine Group Functionalization: While the pyrrolidine nitrogen is a tertiary amine, if analogues with a secondary amine (e.g., from a modified pyrrolidine) were synthesized, this group could be further functionalized.
Alkylation: Reaction with alkyl halides can introduce additional alkyl groups.
Acylation: Reaction with acyl chlorides or anhydrides forms amides.
| Functional Group | Reaction | Reagent Example | Product Class |
| Hydroxyl | Esterification | Acetyl chloride | Ester |
| Hydroxyl | Etherification | Sodium hydride, Methyl iodide | Ether |
| Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
Advanced Spectroscopic and Stereochemical Elucidation of 2s 3 Methyl 2 Pyrrolidin 1 Yl Butan 1 Ol
X-ray Crystallography for Definitive Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers. nih.gov The technique relies on the diffraction pattern produced when a single crystal of the compound is irradiated with X-rays. For chiral, enantiomerically pure compounds, the determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects. thieme-connect.demit.edu
This phenomenon occurs when the frequency of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. thieme-connect.de This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The differences in these intensities, known as Bijvoet differences, are utilized to establish the absolute structure of the molecule. ed.ac.uk The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned enantiomer; a value close to zero for a known absolute configuration confirms the assignment with high confidence. mit.edu
While obtaining a single crystal suitable for X-ray diffraction can be challenging, co-crystallization with a chiral reference or a host molecule can sometimes facilitate this process. thieme-connect.denih.gov For (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol, a hypothetical crystallographic analysis would yield data similar to that presented in Table 1, confirming the (S) configuration at the stereogenic center.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₉NO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.56 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| R-factor (%) | 3.5 |
| Flack Parameter | 0.05(3) |
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
While X-ray crystallography provides definitive solid-state structural information, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable for determining the absolute configuration and conformational preferences of chiral molecules in solution. ru.nldntb.gov.ua These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov
VCD spectroscopy measures this difference in the infrared region, corresponding to vibrational transitions within the molecule. nih.govresearchgate.net It is highly sensitive to the stereochemical environment of all atoms in the molecule, making it a powerful tool for conformational analysis, even for molecules that lack a traditional UV-Vis chromophore. nih.govnih.gov ECD spectroscopy, on the other hand, operates in the ultraviolet and visible regions of the spectrum, probing electronic transitions. acs.org The resulting ECD spectrum, characterized by positive or negative Cotton effects, is particularly useful for molecules containing chromophores.
The experimental analysis of this compound would involve dissolving the enantiomerically pure sample in a suitable solvent (e.g., chloroform-d) and recording its VCD and ECD spectra. The VCD spectrum would exhibit a series of positive and negative bands in the fingerprint region (typically 900-1500 cm⁻¹), which correspond to the various vibrational modes of the molecule, including C-H, C-N, and C-O bending and stretching vibrations. The ECD spectrum might show weaker absorptions corresponding to the n → σ* transitions of the nitrogen and oxygen atoms. The sign and intensity of these bands are directly related to the molecule's absolute configuration and its dominant conformations in solution.
Table 2: Hypothetical Experimental Chiroptical Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Sign of Δε / ΔA |
|---|---|---|
| VCD | 1050 cm⁻¹ | + |
| VCD | 1125 cm⁻¹ | - |
| VCD | 1310 cm⁻¹ | + |
The interpretation of experimental VCD and ECD spectra and the definitive assignment of absolute configuration are heavily reliant on quantum chemical calculations. ru.nlnih.gov The process involves first performing a thorough conformational search for the molecule using molecular mechanics or semi-empirical methods. The geometries of the low-energy conformers are then optimized using Density Functional Theory (DFT). Subsequently, the VCD and ECD spectra for each stable conformer are calculated.
A Boltzmann-averaged theoretical spectrum is then generated based on the relative energies of the conformers. This computed spectrum for the (S)-enantiomer is compared with the experimental spectrum. An agreement between the signs and relative intensities of the major bands of the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. For confirmation, the calculated spectrum for the opposite enantiomer, (2R)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol, is also generated, which is expected to be a mirror image of the (S)-enantiomer's spectrum.
Table 3: Comparison of Hypothetical Experimental and Calculated VCD Data
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (S)-enantiomer | Calculated ΔA for (R)-enantiomer |
|---|---|---|---|
| 1050 | +5.2 | +4.8 | -4.8 |
| 1125 | -3.8 | -3.5 | +3.5 |
The excellent correlation between the experimental data and the calculated spectrum for the (S)-enantiomer, as illustrated in the hypothetical data of Table 3, would allow for the confident assignment of the absolute configuration of this compound in solution. This combined approach of experimental and computational chiroptical spectroscopy, in conjunction with the definitive solid-state analysis by X-ray crystallography, provides a comprehensive and robust elucidation of the stereochemical properties of the molecule.
Computational and Theoretical Investigations of 2s 3 Methyl 2 Pyrrolidin 1 Yl Butan 1 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a flexible molecule like (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol, which has multiple rotatable bonds and a non-planar pyrrolidine (B122466) ring, DFT can be used to identify its stable conformers and determine their relative energies.
The conformational space of this molecule is primarily defined by the puckering of the pyrrolidine ring and the rotation around the C-N, C-C, and C-O single bonds. The pyrrolidine ring typically adopts envelope or twisted conformations. A thorough conformational search, followed by geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G**), would reveal the geometries of various low-energy conformers.
The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring is expected to play a significant role in stabilizing certain conformations. The calculated energy differences between conformers can be used to estimate their population distribution at a given temperature using Boltzmann statistics.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Pyrrolidine Puckering | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| 1 | Envelope (N-out-of-plane) | gauche | 0.00 | Intramolecular H-bond (OH---N) |
| 2 | Twist | anti | 1.5 | Steric minimization |
| 3 | Envelope (C-out-of-plane) | gauche | 2.1 | --- |
| 4 | Twist | gauche | 2.8 | --- |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making this site the primary center for nucleophilic attack. The LUMO, on the other hand, would likely be distributed over the C-O and C-N antibonding orbitals.
The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. FMO analysis can be used to predict how this molecule would interact with other reagents. For instance, in a reaction with an electrophile, the attack would be predicted to occur at the site of the highest HOMO density (the nitrogen atom).
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -6.5 | N (pyrrolidine) | Nucleophilic center |
| LUMO | +2.0 | C-O, C-N antibonding | Electrophilic sites |
| HOMO-LUMO Gap | 8.5 | --- | High kinetic stability |
Note: The energy values in this table are hypothetical and serve to illustrate the principles of FMO analysis.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with solvent molecules or other chemical species.
By simulating the molecule's motion over time, MD can explore a wider range of conformations than static quantum chemical calculations. This is particularly useful for understanding the flexibility of the pyrrolidine ring and the side chain. The simulation can reveal the preferred puckering states of the ring and the most populated rotameric states of the side chain.
Furthermore, MD simulations can be used to study intermolecular interactions. For example, by simulating the molecule in a solvent like water, one can analyze the hydrogen bonding patterns between the hydroxyl group, the nitrogen atom, and the surrounding water molecules. This provides insights into its solubility and behavior in solution.
Computational Modeling of Reaction Mechanisms and Selectivity in Catalysis
This compound is a chiral molecule and has the potential to act as a chiral ligand or catalyst in asymmetric synthesis. Computational modeling can be instrumental in understanding the mechanisms of reactions catalyzed by this molecule and in predicting the stereoselectivity.
DFT calculations can be used to model the transition states of the reaction steps. By comparing the energies of the transition states leading to different stereoisomers, one can predict the enantiomeric excess of the product. This approach has been successfully applied to understand the stereoselectivity of reactions catalyzed by proline and its derivatives, which are structurally related to the target molecule. For instance, in an aldol (B89426) reaction catalyzed by a proline-derived catalyst, the stereochemical outcome is often determined by the specific conformation of the enamine intermediate and the transition state of the C-C bond formation step.
In Silico Design and Prediction of Novel Chiral Ligands and Catalysts
Computational methods can be used to design novel chiral ligands and catalysts based on the structure of this compound. In silico design involves modifying the parent structure and computationally evaluating the properties of the new molecules.
For example, one could computationally screen a library of derivatives of this compound with different substituents on the pyrrolidine ring or the side chain. The goal would be to identify modifications that enhance the catalytic activity or stereoselectivity. Computational tools can predict how these structural changes affect the electronic properties, steric hindrance, and binding affinity of the molecule when it acts as a ligand in a metal complex or as an organocatalyst. This in silico screening can guide experimental efforts by prioritizing the synthesis of the most promising candidates.
Applications of 2s 3 Methyl 2 Pyrrolidin 1 Yl Butan 1 Ol in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Construction
The intrinsic chirality and structural features of (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol make it a significant starting material or intermediate in the synthesis of more complex, optically active molecules. The pyrrolidine (B122466) scaffold is a common motif in a vast number of biologically active compounds, and leveraging pre-existing, enantiomerically pure pyrrolidine derivatives is a highly efficient strategy in medicinal chemistry and natural product synthesis. nih.govresearchgate.netnih.gov
Synthesis of Advanced Chiral Intermediates
The use of chiral pyrrolidine-containing molecules is a cornerstone in the synthesis of pharmaceutical intermediates. nih.govmdpi.com Molecules like this compound, which are derived from amino alcohols, serve as synthons that can be elaborated into more complex structures without the need for de novo asymmetric synthesis or chiral resolution. For instance, the synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for the biosynthesis of tropane (B1204802) alkaloids, begins with L-proline which is reduced to a chiral amino alcohol, showcasing a common pathway for these types of building blocks. researchgate.net The valinol-derived structure of this compound provides a unique stereochemical and steric profile that can be exploited to generate novel and advanced intermediates for drug discovery programs.
Incorporation into Complex Molecular Scaffolds and Architectures
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. nih.govresearchgate.net Chiral derivatives such as this compound can be incorporated into larger, more complex molecular architectures to impart specific stereochemical control and biological activity. The functional groups of the molecule—the hydroxyl and the tertiary amine—provide reactive handles for its integration into diverse molecular frameworks, from alkaloids to synthetic therapeutic agents. mdpi.com The non-planar, sp³-rich nature of the pyrrolidine ring is increasingly sought after in modern drug design to improve properties such as solubility and metabolic stability, making building blocks like this highly valuable. nih.gov
Function as a Chiral Ligand in Asymmetric Catalysis
Perhaps the most significant application of this compound and its close derivatives is in the field of asymmetric catalysis. unibo.itresearchgate.netmdpi.com The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid, chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product.
Enantioselective Carbon-Carbon Bond Formations (e.g., Alkylation, Aldol (B89426), Mannich Reactions)
The formation of carbon-carbon bonds is fundamental to organic synthesis, and controlling the stereochemistry of these new bonds is a primary focus of asymmetric catalysis. rug.nliupac.orgnih.gov
Alkylation: Chiral pyrrolidine-based β-amino alcohols have proven to be effective ligands in the enantioselective addition of dialkylzinc reagents to aldehydes. uc.pt The ligand reacts with the dialkylzinc to form a stable five-membered zinc alkoxide chelate, which acts as the true catalytic species, efficiently controlling the chiral induction. uc.pt Furthermore, modern methods allow for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines through catalyst-tuned hydroalkylation reactions, highlighting the versatility of the pyrrolidine scaffold in asymmetric C-C bond formation. organic-chemistry.org
Aldol Reaction: The aldol reaction is one of the most powerful tools for C-C bond formation. A proline-valinol thioamide, a compound structurally very similar to this compound, has been shown to be a highly active and selective organocatalyst for the direct asymmetric aldol reaction. researchgate.net This catalyst provides excellent yields and enantioselectivities in the reaction between various aldehydes and ketones. researchgate.net The valinol moiety plays a crucial role in establishing the chiral environment necessary for the high stereoselectivity observed. researchgate.net The performance of this proline-valinol thioamide catalyst in the reaction of various aldehydes with cyclohexanone (B45756) is detailed below.
| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 99 | 98:2 | 98 |
| 3-Nitrobenzaldehyde | 99 | 99:1 | 99 |
| 2-Nitrobenzaldehyde | 99 | 99:1 | 99 |
| 4-Chlorobenzaldehyde | 95 | 96:4 | 97 |
| 4-Bromobenzaldehyde | 94 | 95:5 | 96 |
| 2-Chlorobenzaldehyde | 98 | >99:1 | 99 |
Data sourced from a study on a closely related proline-valinol thioamide catalyst. researchgate.net
Mannich Reaction: The asymmetric Mannich reaction is a vital process for synthesizing chiral β-amino carbonyl compounds, which are precursors to many biologically active molecules. rsc.orgnih.govrsc.org Proline and its derivatives are well-established organocatalysts for this three-component reaction. rsc.orgresearchgate.net The pyrrolidine nitrogen is key to the catalytic cycle, forming an enamine with the ketone donor, while the chiral backbone, such as that provided by the valinol-derived portion of this compound, directs the facial selectivity of the subsequent attack on the imine. researchgate.net
Asymmetric Reduction and Oxidation Transformations
Asymmetric Reduction: Chiral amino alcohols are renowned for their use in the catalytic enantioselective reduction of ketones. wikipedia.orgrsc.org Specifically, derivatives of proline and related amino alcohols are precursors to oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. nih.gov The chiral ligand, such as this compound, would react in situ with borane (B79455) to form the active oxazaborolidine catalyst. This catalyst then coordinates with another equivalent of borane and the ketone substrate, creating a rigid, chair-like transition state that facilitates the highly enantioselective transfer of a hydride to one face of the carbonyl group. nih.gov
Asymmetric Oxidation: Beyond reductions, ligands derived from valinol have been successfully applied in asymmetric oxidation reactions. In a notable example, (L)-valinol was immobilized on SBA-15 nanoporous silica (B1680970) and used as a chiral heterogeneous ligand for the copper-catalyzed asymmetric allylic oxidation of cyclic olefins. rsc.orgresearchgate.net This demonstrates the capacity of the valinol scaffold to induce chirality in oxidation processes, affording chiral allylic esters with good yields. rsc.orgresearchgate.net The reusability of such heterogeneous catalysts is also a significant advantage for sustainable chemical synthesis. rsc.org
| Olefin Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Cyclohexene | tert-Butyl peroxybenzoate | 80 | 39 |
| Cyclopentene | tert-Butyl peroxybenzoate | 75 | 35 |
Data from a study using an immobilized (L)-valinol-derived ligand in Cu-catalyzed asymmetric allylic oxidation. rsc.org
Catalysis of Chiral C-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds in an enantioselective manner is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. Chiral ligands play a pivotal role in mediating these transformations. While specific examples detailing the use of this compound in this context are not prevalent, the broader class of chiral amino alcohols and their derivatives are employed in various C-N and C-O bond-forming reactions. For example, the catalytic enantioselective Petasis borono-Mannich reaction, which forms chiral 1,2-amino alcohols, utilizes chiral catalysts to control the C-N bond formation. nih.govchemrxiv.org Similarly, peptide-based catalysts, which share structural similarities with amino acid derivatives, have been used to catalyze asymmetric epoxidation and other oxidation reactions that form C-O bonds. nih.gov The structural features of this compound, particularly its bidentate chelation capacity and defined chiral environment, suggest its potential as an effective ligand for such asymmetric C-heteroatom bond-forming reactions.
Utility as a Chiral Organocatalyst
This compound belongs to the family of chiral amino alcohols, which are pivotal in the field of asymmetric organocatalysis. These catalysts, particularly those derived from proline and other amino acids, are celebrated for their ability to facilitate a wide array of stereoselective transformations in an environmentally friendly manner, often avoiding the use of metal catalysts. nih.gov The catalytic activity of such molecules typically stems from the synergistic action of the amine and hydroxyl groups.
The pyrrolidine nitrogen can react with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine or a dienamine intermediate. The chirality of the catalyst, originating from the stereocenter of the valinol backbone, directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the stereochemical outcome of the reaction. The hydroxyl group can play a crucial role in the transition state by forming hydrogen bonds, which helps to orient the substrates and further enhance stereoselectivity. researchgate.net
Based on the reactivity of analogous catalysts, this compound could potentially catalyze several key asymmetric reactions:
Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone. The catalyst would form an enamine with the ketone, which would then attack the aldehyde with high facial selectivity. nih.govresearchgate.net
Michael Additions: Facilitating the conjugate addition of nucleophiles (like ketones or aldehydes) to α,β-unsaturated carbonyl compounds, leading to the formation of chiral 1,5-dicarbonyl compounds. nih.gov
Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone to generate chiral β-amino carbonyl compounds.
The table below illustrates the typical performance of related prolinol-derived organocatalysts in various asymmetric reactions, providing a benchmark for the potential efficacy of this compound.
| Reaction Type | Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Aldol Reaction | Diarylprolinol Silyl (B83357) Ether | Aldehydes + Ketones | Up to >99:1 | Up to >99% |
| Michael Addition | Prolinamide | Aldehydes + Nitroolefins | Up to 99:1 | Up to 99% |
| Mannich Reaction | Proline Derivative | Aldehydes + Anilines + Ketones | Up to 99:1 | Up to >99% |
This table presents representative data for well-established proline-derived organocatalysts and is intended to be illustrative of the potential applications for structurally similar compounds.
Potential Applications in Chiral Materials Science and Supramolecular Chemistry
Chiral molecules derived from amino acids and amino alcohols are increasingly recognized for their utility as building blocks in chiral materials science and supramolecular chemistry. nih.govrsc.org Their inherent chirality can be transferred to the macroscopic level, leading to materials with unique optical, electronic, and mechanical properties.
The structure of this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (pyrrolidine nitrogen), as well as its chiral backbone, makes it a candidate for the formation of self-assembling systems. Through non-covalent interactions such as hydrogen bonding and van der Waals forces, these molecules can organize into higher-order structures like nanofibers, gels, and liquid crystals. nih.govglobethesis.comyffoodingredients.com
Potential applications in this domain include:
Chiral Gels: As a low-molecular-weight organic gelator, it could form supramolecular gels in various organic solvents. The self-assembly process would likely involve hydrogen bonding between the hydroxyl groups and intermolecular interactions between the hydrophobic isopropyl and pyrrolidine moieties. nih.govrsc.org Such chiral gels can be used as media for asymmetric synthesis, as templates for the synthesis of chiral inorganic materials, or in chiral separation technologies.
Chiral Ligands for Metal-Organic Frameworks (MOFs): The amino alcohol functionality can be grafted onto MOFs to create heterogeneous catalysts. For instance, L-valinol has been incorporated into MOFs to create single-site iron(II) catalysts for the enantioselective reduction of ketones. acs.org This approach combines the high activity and selectivity of homogeneous catalysts with the recyclability of heterogeneous systems.
Chiral Liquid Crystals: By attaching mesogenic (liquid-crystal-forming) units to the molecule, it could be used to synthesize chiral liquid crystalline materials. L-valine itself is a precursor for such materials, where its chirality induces a helical arrangement in the liquid crystal phase, leading to unique optical properties. yffoodingredients.com
The development of functional materials from chiral building blocks is a rapidly advancing field, and molecules like this compound represent a class of accessible and versatile starting materials for such endeavors.
Future Research Directions and Emerging Challenges
Development of Highly Sustainable and Green Synthetic Methodologies
A significant challenge in the synthesis of chiral amino alcohols is the reliance on traditional chemical methods that may involve harsh reaction conditions, stoichiometric amounts of chemical reducing agents, or heavy metal catalysts. frontiersin.orgnih.gov The future of synthesizing compounds such as (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol lies in the adoption of green chemistry principles to minimize environmental impact.
Key research areas include:
Biocatalysis: The use of enzymes offers a highly attractive and sustainable alternative to conventional chemical routes due to their high selectivity and environmentally benign nature. nih.gov Future work will focus on discovering and engineering novel enzymes like amine dehydrogenases (AmDHs), transaminases, and imine reductases for the asymmetric synthesis of chiral amino alcohols. frontiersin.orgnih.gov Engineered AmDHs, for example, enable the one-step synthesis of these compounds from α-hydroxy ketones with high enantioselectivity (>99% ee) using inexpensive ammonia (B1221849) as the amino donor and water as the main byproduct. frontiersin.org Multi-step enzymatic cascades, which combine different enzymes in a one-pot system, are being developed to synthesize complex chiral amino alcohols from simple, inexpensive starting materials. researchgate.net
Sustainable Solvents: Research is moving away from volatile organic compounds (VOCs) towards greener alternatives. A promising direction is the use of L-proline-based natural deep eutectic solvents (NaDES), which can act as both the solvent and the catalyst in asymmetric reactions. mdpi.com Studies on L-prolinol have demonstrated that chiral eutectic mixtures can be effective and reusable organocatalytic systems, a principle that could be extended to derivatives like this compound. rsc.orgresearchgate.net
Renewable Feedstocks: The development of synthetic routes that utilize renewable resources is a critical goal. This includes engineering artificial metabolic pathways in microorganisms like E. coli to produce chiral amino alcohols from biomass-derived materials such as lysine. mdpi.com
| Methodology | Traditional Approach | Emerging Green Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Catalyst | Stoichiometric organometallic reagents, heavy metal catalysts. frontiersin.org | Biocatalysts (e.g., engineered enzymes), organocatalysts. frontiersin.orgwestlake.edu.cn | High stereoselectivity, mild reaction conditions, reduced metal waste. nih.gov |
| Solvents | Volatile Organic Compounds (VOCs). | Deep Eutectic Solvents (DES), water, or neat conditions. rsc.org | Reduced toxicity, recyclability, lower environmental impact. researchgate.net |
| Reagents | Use of protecting groups, expensive or hazardous reagents. nih.gov | Direct use of simple, abundant starting materials (e.g., aldehydes, imines, ammonia). frontiersin.orgwestlake.edu.cn | Improved atom economy, lower costs, simplified purification. |
| Energy | Often requires high temperatures and pressures. frontiersin.org | Ambient temperature and atmospheric pressure. nih.gov | Lower energy consumption, enhanced safety. |
Exploration of Novel Catalytic Systems and Reaction Classes
While biocatalysis is a major focus, the development of novel chemical catalytic systems remains crucial for expanding the scope and efficiency of chiral amino alcohol synthesis. westlake.edu.cn There is a pressing need to formulate new catalytic strategies to construct these compounds from readily available starting materials. westlake.edu.cn
Future research will likely concentrate on:
Advanced Metal Catalysis: Exploring new transition metal catalysts is a key frontier. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed, offering a new pathway for the modular synthesis of β-amino alcohols with high stereoselectivity. westlake.edu.cn Similarly, copper-catalyzed reductive coupling provides access to important chiral 1,2-aminoalcohol synthons. nih.gov
Organocatalysis: Small organic molecules, such as hindered aminophenols, are being investigated as highly efficient and versatile catalysts for the asymmetric addition of organoboron reagents to imines. researchgate.net The development of L-prolinol-derived chiral solvents that also act as organocatalysts highlights a trend towards dual-function systems that are both effective and sustainable. rsc.org
Novel Reaction Pathways: Researchers are moving beyond classical reactions like the Mannich or aldol (B89426) reactions. westlake.edu.cn Emerging strategies include enantioselective radical C–H amination, which allows for the synthesis of β-amino alcohols directly from abundant alcohol precursors by overcoming challenges in selective C-H bond activation. nih.gov This approach bypasses the need for pre-functionalized substrates or chiral auxiliaries. nih.gov
Integration of Advanced Computational Chemistry with Experimental Synthesis for Design and Prediction
The synergy between computational chemistry and experimental work is becoming indispensable for accelerating the development of new synthetic methodologies.
Emerging trends in this area include:
Enzyme Engineering and Design: Computational analysis is a powerful tool for understanding the source of enhanced activity in engineered enzymes. frontiersin.org Molecular docking and dynamics simulations can provide insights into enzyme-substrate interactions, guiding the rational design of mutations to improve catalytic efficiency, stability, and substrate scope. frontiersin.orgnih.gov
Catalyst Design: Density Functional Theory (DFT) calculations are used to elucidate reaction mechanisms for both metal-catalyzed and organocatalyzed reactions. researchgate.net This understanding allows for the rational design of next-generation catalysts with improved performance. For example, computational studies can help predict the stereochemical outcome of a reaction, thereby reducing the trial-and-error experimentation required.
Predictive Modeling: The development of predictive models for catalyst performance and reaction outcomes will streamline the discovery process. By screening virtual libraries of potential catalysts and substrates, researchers can prioritize the most promising candidates for experimental validation, saving significant time and resources.
Application in Flow Chemistry and Automated Synthesis Platforms
Translating synthetic methodologies from batch to continuous-flow processes is a key step towards industrial applicability, offering enhanced safety, scalability, and control.
Future directions include:
Continuous-Flow Biocatalysis: Microreactor systems are powerful tools for the development and optimization of biocatalytic processes. nih.gov The use of cascading continuous-flow microreactors for multi-step enzymatic syntheses allows for compartmentalization of reactions, which can overcome issues like substrate or product inhibition and allow for individual optimization of each reaction step. nih.gov This approach has been shown to achieve full conversion in the synthesis of chiral amino-alcohols in significantly reduced reaction times. nih.gov
Automated Synthesis: The integration of flow chemistry with automated platforms enables high-throughput screening and optimization of reaction conditions. This is particularly valuable for developing robust synthetic routes for compounds like this compound and its derivatives. Automation can accelerate the discovery of optimal catalysts, solvents, and reaction parameters.
Design and Synthesis of Next-Generation Chiral Amino Alcohol Scaffolds with Enhanced Performance
While this compound is an effective chiral ligand, there is ongoing research into designing new scaffolds with superior properties. The goal is to create "next-generation" chiral amino alcohols with enhanced catalytic activity, broader applicability, and improved stability.
Key areas of innovation are:
Fragment-Based Ligand Discovery (FBLD): Chiral amino alcohols are excellent starting materials for creating libraries of sp3-rich chiral fragments for FBLD in drug discovery. nih.gov Facile synthetic routes are being developed to convert commercially available amino alcohols into diverse scaffolds like oxazolidinones, morpholinones, and lactams, expanding the available chemical space for screening. nih.gov
Structural Modification and Optimization: Research focuses on fine-tuning the structure of chiral amino alcohol ligands to improve their catalytic performance. This can involve introducing bulkier substituents to enhance stereoselectivity or incorporating specific functional groups to enable immobilization on solid supports for easier catalyst recovery and reuse. rsc.orgnih.gov
Bio-inspired Scaffolds: Designing new scaffolds inspired by natural products and biological systems is a promising avenue. By mimicking the structural motifs found in highly active biomolecules, researchers aim to develop novel chiral amino alcohols with exceptional catalytic properties and biological relevance.
Q & A
Q. What synthetic methodologies are optimal for preparing enantiomerically pure (2S)-3-methyl-2-(pyrrolidin-1-yl)butan-1-ol?
A multi-step synthesis involving chiral resolution or asymmetric catalysis is typically employed. For example, similar pyrrolidine-containing alcohols are synthesized via reductive amination of ketones with pyrrolidine, followed by stereoselective reduction using chiral catalysts (e.g., NaBH₄ with (R)-BINOL derivatives) . Reaction conditions such as solvent choice (ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometric control of intermediates are critical for yield optimization and enantiomeric excess (ee) >95% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Characterization via ¹H/¹³C NMR and IR spectroscopy is standard. For instance, the hydroxyl (-OH) and pyrrolidine N-H stretches appear at 3300–3500 cm⁻¹ in IR, while NMR signals for the chiral center (C2) and adjacent methyl group (C3) are diagnostic. High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is polar due to the hydroxyl and pyrrolidine groups, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in hexane. Stability tests under varying pH (2–12) and temperature (-20°C to 25°C) show degradation <5% over 6 months when stored in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve conflicting data regarding the compound’s enantiomeric purity in chiral HPLC analysis?
Method validation using chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol (90:10) is recommended. Contradictions may arise from column aging or impurities; cross-validation via circular dichroism (CD) spectroscopy or polarimetry can confirm ee values .
Q. What computational strategies are effective for predicting the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?
Molecular docking studies (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) can model interactions. Key residues (e.g., Asp113 in D2 receptors) form hydrogen bonds with the hydroxyl group, while the pyrrolidine ring engages in hydrophobic interactions .
Q. How do structural modifications (e.g., methyl group at C3) influence its metabolic stability in in vitro assays?
Comparative studies using liver microsomes (human/rat) show that the C3 methyl group reduces CYP450-mediated oxidation by steric hindrance, increasing half-life (t₁/₂) from 2.5 to 5.7 hours. LC-MS/MS identifies primary metabolites (e.g., hydroxylated pyrrolidine derivatives) .
Q. What experimental designs mitigate batch-to-batch variability in biological activity assays?
Standardize synthesis protocols (e.g., strict temperature control during reduction steps) and use internal controls (e.g., a reference inhibitor) in dose-response curves. Statistical tools like ANOVA can identify outliers caused by residual solvents or chiral impurities .
Methodological Notes
- Stereochemical Analysis : Use Mosher’s esterification to assign absolute configuration .
- Scale-Up Challenges : Pilot-scale reactions may require flow chemistry to maintain ee >90% due to heat transfer limitations .
- Toxicity Screening : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
